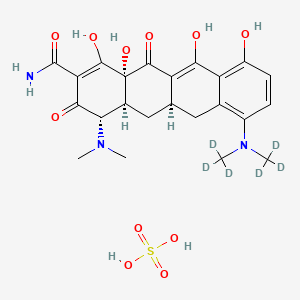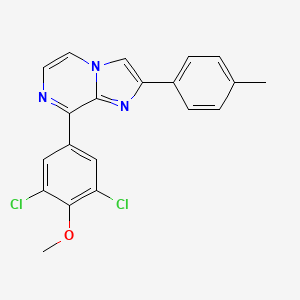
Tubulin polymerization-IN-48
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin polymerization-IN-48 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical components of the cytoskeleton in eukaryotic cells, playing key roles in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts these processes, making it a valuable tool in cancer research and treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-48 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions can vary, but common steps include:
Formation of Key Intermediates: This may involve the use of reagents such as tert-butyl nitrite and sodium azide for azide formation.
Coupling Reactions: Final coupling reactions often involve the use of catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Tubulin polymerization-IN-48 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
Tubulin polymerization-IN-48 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the mechanisms of cell division and to develop new cancer therapies by inhibiting tubulin polymerization and disrupting microtubule dynamics.
Drug Delivery: It is used in nanoparticle drug delivery systems to enhance the delivery and efficacy of anticancer drugs.
Cell Biology: It is used to investigate the roles of microtubules in various cellular processes, such as intracellular transport and cell signaling.
Neuroscience: It is used to study the effects of microtubule disruption on neuronal function and to develop treatments for neurodegenerative diseases.
Mécanisme D'action
Tubulin polymerization-IN-48 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules . This disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets and pathways involved include the inhibition of mitotic spindle formation and the activation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds that target tubulin polymerization include:
Colchicine: Binds to the same site on tubulin and inhibits microtubule polymerization.
Paclitaxel: Promotes tubulin polymerization and stabilizes microtubules, preventing their depolymerization.
Vinblastine: Binds to tubulin and inhibits microtubule assembly.
Uniqueness
Tubulin polymerization-IN-48 is unique in its specific binding affinity and inhibitory potency compared to other tubulin inhibitors. Its ability to selectively target the colchicine-sensitive site of tubulin makes it a valuable tool for studying microtubule dynamics and developing targeted cancer therapies .
Propriétés
Formule moléculaire |
C20H15Cl2N3O |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
8-(3,5-dichloro-4-methoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C20H15Cl2N3O/c1-12-3-5-13(6-4-12)17-11-25-8-7-23-18(20(25)24-17)14-9-15(21)19(26-2)16(22)10-14/h3-11H,1-2H3 |
Clé InChI |
LOQRRCBKTOIFLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN3C=CN=C(C3=N2)C4=CC(=C(C(=C4)Cl)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


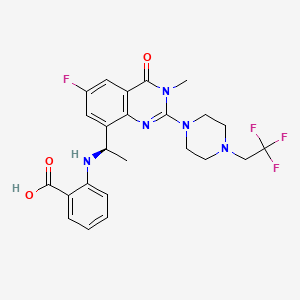
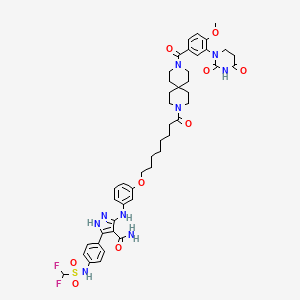
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
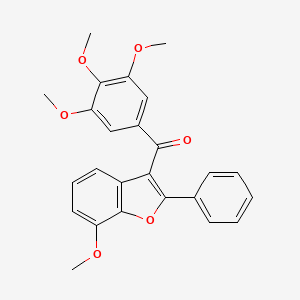
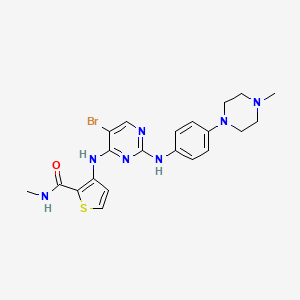
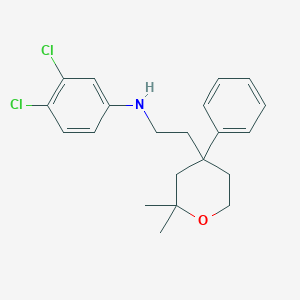
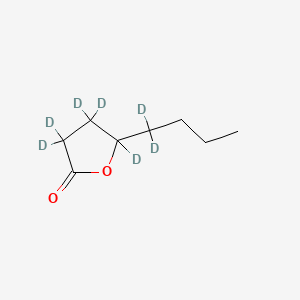
![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
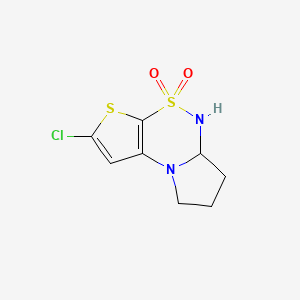
![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)
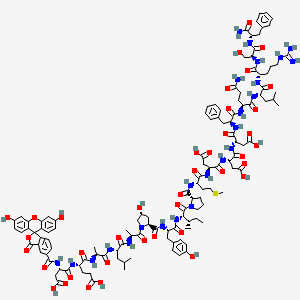
![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
